![molecular formula C7H8BN3O2 B2623506 {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid CAS No. 1471260-44-2](/img/structure/B2623506.png)

{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid

説明

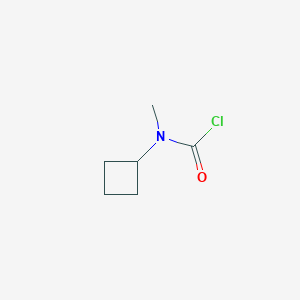

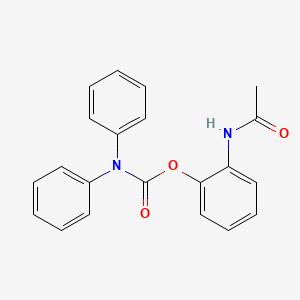

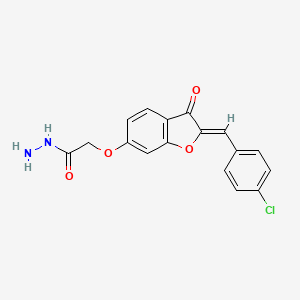

“{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid” is a chemical compound with the CAS Number: 1471260-44-2. It has a molecular weight of 176.97 and its IUPAC name is (3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H8BN3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4,12-13H,1H3 and the Inchi Key is GPQTWAVNDMMBDO-UHFFFAOYSA-N .科学的研究の応用

Pharmacological Potentials

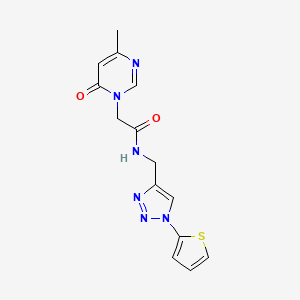

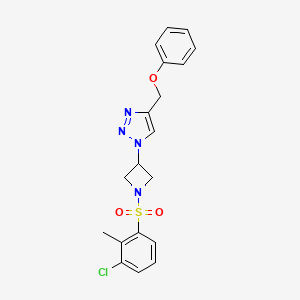

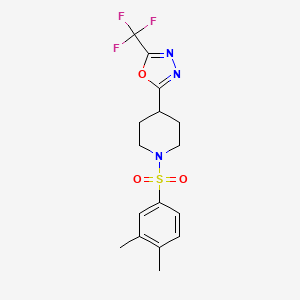

Triazole compounds, such as the one , are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities. They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antimalarial Agents

Triazolo pyridines bearing a sulfonamide fragment have been investigated for their antimalarial activity against Plasmodium falciparum. Some compounds in this class have shown good in vitro antimalarial activity .

Antidiabetic Applications

Triazolo pyrazine derivatives, which are structurally similar to the compound , have been used in the treatment of type II-diabetes mellitus .

Anti-platelet Aggregations

Triazolo pyrazine derivatives have also been studied for their anti-platelet aggregation properties .

Antifungal Applications

Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Energetic Materials

Some triazole derivatives, due to their good thermal stabilities and comparable detonation properties, have potential applications as energetic materials .

作用機序

Target of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , suggesting potential targets within oncogenic pathways.

Mode of Action

It’s plausible that it interacts with its targets, leading to changes in cellular processes that inhibit tumor growth .

Biochemical Pathways

Given its potential anti-tumor activity , it may influence pathways related to cell proliferation and survival.

Result of Action

Based on the anti-tumor activity of similar compounds , it may induce cell cycle arrest or apoptosis in cancer cells.

特性

IUPAC Name |

(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BN3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQTWAVNDMMBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NN=C(N2C=C1)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623435.png)

![2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2623445.png)